![molecular formula C28H36N4O6 B1208362 (2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B1208362.png)
(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Safracin A is a natural product found in Pseudomonas fluorescens with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The compound has been utilized in various synthetic processes. For instance, it has been involved in the synthesis of novel 2H-azirin-3-amines, which are key in the construction of peptides such as Aib-Hyp (Aib = 2-aminoisobutyric acid, Hyp = (2S,4R)-4-hydroxyproline) (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001)(Breitenmoser, Hirt, Luykx, & Heimgartner, 2001). Additionally, its derivatives have been explored in the context of mass spectral behavior, aiding in understanding fragmentation patterns in mass spectrometry (Mallen, Cort, & Cockerill, 1979)(Mallen, Cort, & Cockerill, 1979).
Chemical Properties and Reactions
The chemical properties and reactivity of this compound and its derivatives have been the subject of several studies. Arnone et al. (1994) described the synthesis of fluorinated building blocks, demonstrating the compound's versatility in organic synthesis (Arnone et al., 1994). García-Martín, Báñez, and Galbis (2001) explored its use in preparing poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], highlighting its potential in creating complex organic molecules (García-Martín, Báñez, & Galbis, 2001).
Pharmaceutical Research
In pharmaceutical research, the compound has been implicated in the study of cyclopeptide alkaloids, contributing to the understanding of complex natural products and their potential medicinal applications (Arbain & Taylor, 1993)(Arbain & Taylor, 1993). Ramirez, Bhatia, Telefus, and Smith (1969) demonstrated its role in the synthesis of precursors for β-keto-α-amino acids, further underscoring its relevance in drug development (Ramirez, Bhatia, Telefus, & Smith, 1969).
Bioactivity and Pharmacology
The compound's derivatives have also been evaluated for their bioactivity. For example, its role in the anticonvulsant and neurotoxic properties of certain compounds was investigated, shedding light on its potential therapeutic applications (Vamecq et al., 2000)(Vamecq et al., 2000).
Eigenschaften
Produktname |
(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |
|---|---|
Molekularformel |
C28H36N4O6 |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |
InChI |
InChI=1S/C28H36N4O6/c1-12-7-15-8-16-11-32-18(22(31(16)4)20(15)24(34)26(12)37-5)9-17-21(19(32)10-30-28(36)14(3)29)25(35)27(38-6)13(2)23(17)33/h7,14,16,18-19,22,34H,8-11,29H2,1-6H3,(H,30,36)/t14-,16+,18-,19-,22+/m0/s1 |
InChI-Schlüssel |
AZDDAJXLYMVMAW-BVFBRMCBSA-N |
Isomerische SMILES |
CC1=CC2=C([C@H]3[C@@H]4CC5=C([C@@H](N4C[C@@H](C2)N3C)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |
Kanonische SMILES |
CC1=CC2=C(C3C4CC5=C(C(N4CC(C2)N3C)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |
Synonyme |
safracin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



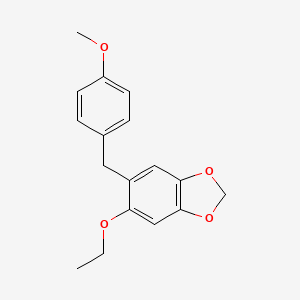
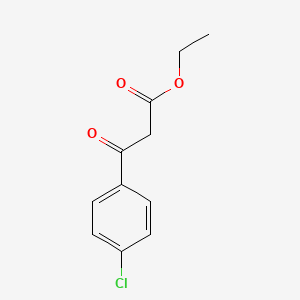
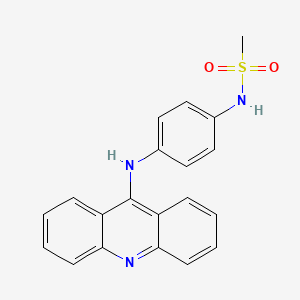

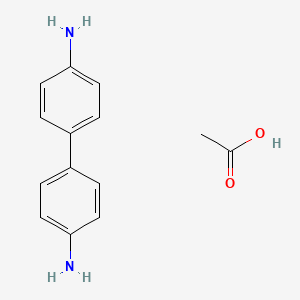
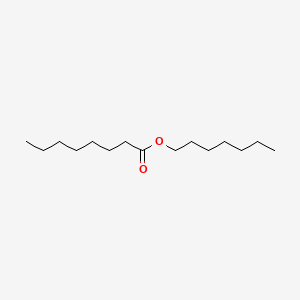
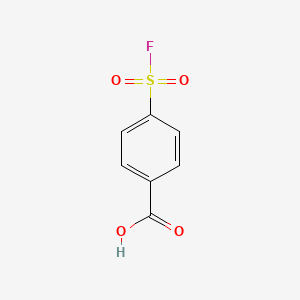
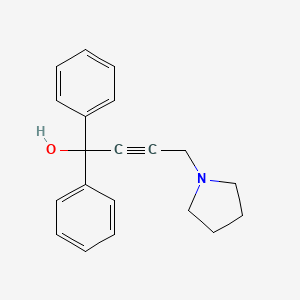
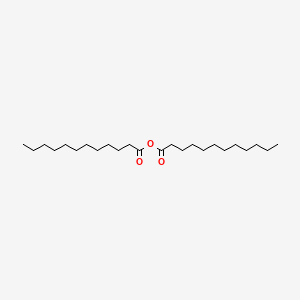
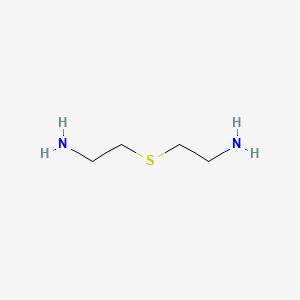
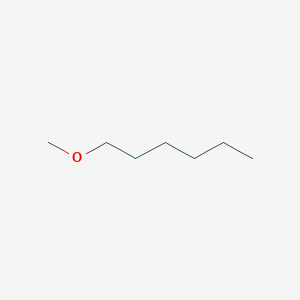
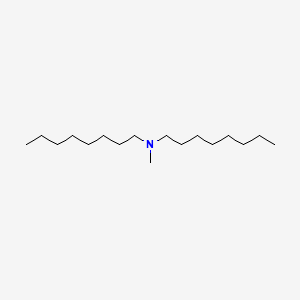
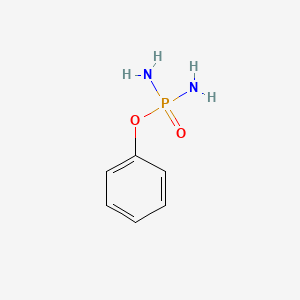
![[6-[[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] carbamate](/img/structure/B1208302.png)